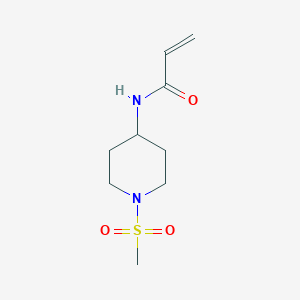![molecular formula C16H19N5O3S B2933719 Ethyl 4-[(4-amino-3-pyridin-2-ylisothiazol-5-yl)carbonyl]piperazine-1-carboxylate CAS No. 1251589-79-3](/img/structure/B2933719.png)
Ethyl 4-[(4-amino-3-pyridin-2-ylisothiazol-5-yl)carbonyl]piperazine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a chemical derivative that has been studied for its potential applications . It is a complex organic compound that contains several functional groups, including an ethyl group, a piperazine ring, a carbonyl group, and an isothiazole ring.
Molecular Structure Analysis
The molecular structure of this compound is characterized by several key features. These include a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and an isothiazole ring, which is a five-membered ring containing a nitrogen atom and a sulfur atom . The compound also contains a carbonyl group (C=O) and an ethyl group (C2H5).Aplicaciones Científicas De Investigación
Thiazole-aminopiperidine Hybrid Analogues for Tuberculosis
A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates, designed through molecular hybridization, were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Among them, certain compounds showed promising antituberculosis activity and low cytotoxicity, indicating potential as novel therapeutic agents for tuberculosis treatment (Jeankumar et al., 2013).
Antimicrobial Activity of Pyridine Derivatives
New pyridine derivatives have been synthesized and tested for their antimicrobial properties. These compounds, including Ethyl 4-[(4-amino-3-pyridin-2-ylisothiazol-5-yl)carbonyl]piperazine-1-carboxylate, displayed variable and modest activity against investigated bacterial and fungal strains, contributing valuable insights into the design of novel antimicrobial agents (Patel et al., 2011).
Hybrid Molecules with Antimicrobial Activities
Research on ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, containing various heterocyclic nuclei, demonstrated antimicrobial, antilipase, and antiurease activities. These studies highlight the compound's role in developing new antimicrobial agents with additional beneficial properties (Başoğlu et al., 2013).
Hypoglycemic Agents Activating GK and PPARγ
Ethyl 2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-yl-amino)thiazole-5-carboxylate, a derivative within this chemical class, was identified as a potent dual-acting hypoglycemic agent. It activates glucokinase (GK) and PPARγ, showing significant efficacy in lowering glucose levels in mice after oral glucose loading, suggesting potential applications in diabetes management (Song et al., 2011).
Novel Insecticides Based on Serotonergic Ligand
The compound 1-[(4-Aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP), closely related to the class of compounds including this compound, was investigated as a lead compound for novel insecticides. Its derivatives showed promising growth-inhibiting and larvicidal activities against armyworm, pointing to potential applications in agricultural pest management (Cai et al., 2010).
Direcciones Futuras
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.
Mode of Action
The exact mode of action of this compound is currently unknown. It’s known that similar compounds can produce nitric oxide (no), a messenger molecule with diverse functions throughout the body . In macrophages, NO mediates tumoricidal and bactericidal actions .
Biochemical Pathways
Derivatives of similar compounds have shown a broad range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that this compound may also affect multiple biochemical pathways.
Result of Action
Similar compounds have been found to mediate tumoricidal and bactericidal actions in macrophages , suggesting that this compound may have similar effects.
Propiedades
IUPAC Name |
ethyl 4-(4-amino-3-pyridin-2-yl-1,2-thiazole-5-carbonyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O3S/c1-2-24-16(23)21-9-7-20(8-10-21)15(22)14-12(17)13(19-25-14)11-5-3-4-6-18-11/h3-6H,2,7-10,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLNSERNPDJYZME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2=C(C(=NS2)C3=CC=CC=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(benzo[d]thiazol-2-yl)-2-((4-(4-fluorophenyl)-5-((2-(4-methoxyphenyl)acetamido)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2933639.png)
![N-[3-[2-(4-fluorophenyl)sulfonyl-3-(2-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B2933640.png)
![5-Methyl-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2933642.png)

![4-(isopropylsulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2933644.png)
![6-chloro-N-[3-(4-methoxyphenyl)-1,2,4-thiadiazol-5-yl]-2-methylpyridine-3-carboxamide](/img/structure/B2933647.png)
![(3E)-3-[(3-fluorophenyl)methylidene]chromen-4-one](/img/structure/B2933648.png)
![N-(2-chlorobenzyl)-2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2933649.png)
![(Z)-8-(3,4-dimethoxybenzyl)-2-(2,3-dimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2933650.png)


![Methyl 3-formyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B2933655.png)
![1-[[(5-Bromopyrimidin-2-yl)amino]methyl]cyclohex-2-en-1-ol](/img/structure/B2933657.png)

